- A Two-Directional Synthesis of (+)-β-Isosparteine, Organic Letters, 2017, 19(13), 3502-3504

Cas no 90-39-1 ((-)-Sparteine)

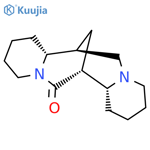

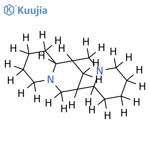

(-)-Sparteine structure

商品名:(-)-Sparteine

(-)-Sparteine 化学的及び物理的性質

名前と識別子

-

- Sparteine

- L-(-)-SPARTEINE

- (-)-LUPINIDINE

- LUPINIDINE

- (-)-spartein

- 6-beta,7-alpha,9-alpha,11-alpha-pachycarpine

- 6beta,7alpha,9alpha,11alpha-Pachycarpine

- (-)-Sparteine

- (+)-SPARTEINE

- (-)-sordarin

- (7S,7aR,14S,14aS)-Dodecahydro-7,14-methano-2H,6H-dipyrido[1,2-a:1′,2′-e][1,5]diazocine (ACI)

- 7,14-Methano-2H,6H-dipyrido[1,2-a:1′,2′-e][1,5]diazocine, dodecahydro-, [7S-(7α,7aα,14α,14aβ)]- (ZCI)

- Sparteine (6CI, 8CI)

- 6β,7α,9α,11α-Pachycarpine

- L-Sparteine

- Lupinidin

- MeSH ID: D013034

- Spartein

- Sparteine non-stereo

- 7,14-Methano-2H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocine, dodecahydro-, [7S-(7.alpha.,7a.beta.,14.alpha.,14a.beta.)]-

- SY045591

- FT-0603303

- NCI60_002092

- SCHEMBL8913122

- 7,14-Methano-2H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocine, dodecahydro-, [7S-(7.alpha.,7a.alpha.,14.alpha.,14a.alpha.)]-

- 7,14-Methano-2H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocine, dodecahydro-, [7S-(7.alpha.,7a.alpha.,14.alpha.,14a.beta.)]-

- NCI60_000942

- 7,15-diazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadecane

- (7R,7aR,14R,14aS)-Dodecahydro-7,14-methano-2H,6H-dipyrido[1,2-a:1 inverted exclamation mark ,2 inverted exclamation mark -e][1,5]diazocine

- .beta.-Isosparteine

- NCGC00181124-01

- 90-39-1

- Dodecahydro-7,14-methanodipyrido[1,2-a:1',2'-e][1,5]diazocine

- AS-44372

- DTXSID00859156

- CHEMBL2010478

- AKOS000732373

- AKOS022142453

- SLRCCWJSBJZJBV-UHFFFAOYSA-N

- (?)-Lupinidine

- FT-0603396

- .alpha.-Isospartein

- (1S,2S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane

- Isosparteine, .alpha.

- L-.alpha.-Isospartein

- SCHEMBL14331495

- SLRCCWJSBJZJBV-XGUBFFRZSA-N

- .alpha.-Isosparteine

- (1R,2R,9S,10S)-7,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadecane

-

- MDL: MFCD00069653

- インチ: 1S/C15H26N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h12-15H,1-11H2/t12-,13-,14-,15+/m0/s1

- InChIKey: SLRCCWJSBJZJBV-ZQDZILKHSA-N

- ほほえんだ: [C@@H]12CN3CCCC[C@@H]3[C@@H](C1)CN1CCCC[C@@H]21

- BRN: 82447

計算された属性

- せいみつぶんしりょう: 234.21000

- どういたいしつりょう: 234.21

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 0

- 複雑さ: 263

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 6.5

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.02

- ゆうかいてん: 30.5°C

- ふってん: 147°C/3.5mmHg(lit.)

- フラッシュポイント: 113 ºC

- 屈折率: 1.528

- PSA: 6.48000

- LogP: 2.22090

- マーカー: 8737

- 酸性度係数(pKa): 2.24, 9.46(at 20℃)

- ひせんこうど: D21 -16.4° (c = 10 in abs alc)

- かんど: 空気に敏感である

- ようかいせい: 未確定

(-)-Sparteine セキュリティ情報

-

記号:

- ヒント:に警告

- 危害声明: H302-H315-H319

- 警告文: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501

- 危険物輸送番号:UN 3140

- WGKドイツ:3

- 危険カテゴリコード: R20/21/22

- セキュリティの説明: S36

- RTECS番号:WG5950000

-

危険物標識:

- セキュリティ用語:6.1(b)

- 包装等級:III

- リスク用語:R20/21/22

- 危険レベル:6.1(b)

- 包装グループ:III

- ちょぞうじょうけん:Pure form -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

(-)-Sparteine 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(-)-Sparteine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | AS-44372-1G |

(-)-sparteine |

90-39-1 | >95% | 1g |

£650.00 | 2025-02-08 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002250-100mg |

(-)-Sparteine |

90-39-1 | >98.0%(GC) | 100mg |

¥2400 | 2024-05-21 | |

| ChemScence | CS-W012901-100mg |

(-)-Sparteine |

90-39-1 | ≥99.0% | 100mg |

$200.0 | 2022-04-26 | |

| eNovation Chemicals LLC | D584251-250mg |

(-)-SPARTEINE |

90-39-1 | 98% | 250mg |

$365 | 2023-05-14 | |

| TargetMol Chemicals | TN1158-100 mg |

(-)-Sparteine |

90-39-1 | 98% | 100MG |

¥ 950 | 2023-07-10 | |

| BAI LING WEI Technology Co., Ltd. | S0461-5G |

(-)-Sparteine |

90-39-1 | 98.0%(GC) | 5G |

¥ 12905 | 2021-07-07 | |

| BAI LING WEI Technology Co., Ltd. | S0461-1G |

(-)-Sparteine |

90-39-1 | 98.0%(GC) | 1G |

¥ 4015 | 2021-07-07 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1158-25 mg |

Sparteine |

90-39-1 | 25mg |

¥809.00 | 2022-04-26 | ||

| Apollo Scientific | OR18100-250mg |

(-)-Sparteine |

90-39-1 | 98% | 250mg |

£125.00 | 2023-08-31 | |

| Apollo Scientific | OR18100-1g |

(-)-Sparteine |

90-39-1 | 98% | 1g |

£364.00 | 2023-08-31 |

(-)-Sparteine 合成方法

合成方法 1

合成方法 2

合成方法 3

はんのうじょうけん

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 18 h, reflux

1.2 Reagents: Sodium sulfate Solvents: Water ; rt

1.2 Reagents: Sodium sulfate Solvents: Water ; rt

リファレンス

- The Enantioselective Total Synthesis of Bisquinolizidine Alkaloids: A Modular "Inside-Out" Approach, Angewandte Chemie, 2018, 57(9), 2432-2435

合成方法 4

合成方法 5

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Chloroform , Water

リファレンス

- Reaction Monitoring Using Mid-Infrared Laser-Based Vibrational Circular Dichroism, Chirality, 2014, 26(9), 490-496

合成方法 6

合成方法 7

合成方法 8

合成方法 9

合成方法 10

合成方法 11

(-)-Sparteine Raw materials

- Sparteine sulfate pentahydrate

- alpha-Isoaphylline

- 7,14-Methano-6H,13H-dipyrido[1,2-a:1',2'-e][1,5]diazocine-6,13-dione, dodecahydro-, (7R,7aR,14R,14aS)-

- (+)-2-oxosparteine

- (-)-Sparteine

- 7,14-Methano-2H,11H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-11-one,dodecahydro-, (7S,7aR,14S,14aS)-

- (-)-sp

(-)-Sparteine Preparation Products

(-)-Sparteine 関連文献

-

Pablo García-álvarez,Alan R. Kennedy,Charles T. O'Hara,Kieran Reilly,Gemma M. Robertson Dalton Trans. 2011 40 5332

-

Davide Mancinotti,Karen Michiko Frick,Fernando Geu-Flores Nat. Prod. Rep. 2022 39 1423

-

Pablo García-álvarez,Alan R. Kennedy,Charles T. O'Hara,Kieran Reilly,Gemma M. Robertson Dalton Trans. 2011 40 5332

-

4. Revisiting the sparteine surrogate: development of a resolution route to the (?)-sparteine surrogateJames D. Firth,Peter O'Brien,Leigh Ferris Org. Biomol. Chem. 2014 12 9357

-

Jean-Paul R. Hermet,David W. Porter,Michael J. Dearden,Justin R. Harrison,Tobias Koplin,Peter O'Brien,Jér?me Parmene,Vladimir Tyurin,Adrian C. Whitwood,John Gilday,Neil M. Smith Org. Biomol. Chem. 2003 1 3977

関連分類

- 天然製品および抽出物 植物抽出物 プラントベース ロビンシオフィトン・ヴァンデルスターディ

- 天然製品および抽出物 植物抽出物 プラントベース プラジオカーパス・アキラリス

- 天然製品および抽出物 植物抽出物 プラントベース リパリア・ベスティタ

- 天然製品および抽出物 植物抽出物 プラントベース リパリア・スプレンデンス

- 天然製品および抽出物 植物抽出物 プラントベース リパリア・パルバ

- 天然製品および抽出物 植物抽出物 プラントベース リパリア・カリシナ

- 天然製品および抽出物 植物抽出物 プラントベース ラムプロロビウム フリュティコサム

- 天然製品および抽出物 植物抽出物 プラントベース カロボタ サハラエ

- 天然製品および抽出物 植物抽出物 プラントベース アナルトフィローム・リジドゥム

- 天然製品および抽出物 植物抽出物 プラントベース アナルトフィリウム・デジデラトゥム

- 天然製品および抽出物 植物抽出物 プラントベース アナーサトフィリウム・カミングイ

- 触媒および無機化学品 触媒

- 溶剤および有機化学物質 有機化合物 アルカロイドおよびその誘導体 ルピナスアルカロイド スパルテイン、ルパニン、および関連するアルカロイド

90-39-1 ((-)-Sparteine) 関連製品

- 912771-29-0(2-(piperidin-3-yl)azepane)

- 108347-81-5(6-PHOSPHOGLUCONIC ACID CYCLOHEXYLAMMONIUM SALT)

- 396133-23-6(N,N,3-trimethylpiperidin-4-amine)

- 116797-02-5(4-Methyl-1,4'-bipiperidine)

- 24915-04-6(7,14-Methano-2H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocine,dodecahydro-, (7S,7aS,14S,14aS)-)

- 32327-90-5(N,N,2,2,6,6-Hexamethyl-4-piperidinamine)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:90-39-1)(-)-Sparteine

清らかである:99%/99%/99%/99%

はかる:5g/10g/25mg/100mg

価格 ($):572.0/858.0/235.0/376.0